molecular formula C15H16FN3O B2919775 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1334492-33-9

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2919775
CAS No.: 1334492-33-9
M. Wt: 273.311
InChI Key: RBAXDCFEQYGUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide (DMF) under reflux conditions . The reaction mixture is then poured onto ice-cold water, and the solid that precipitates is filtered off, washed with sodium bicarbonate solution, and then with water. The product is dried and crystallized from DMF to give the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-ethyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .

Properties

IUPAC Name

6-ethyl-2-(4-fluorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-2-19-8-7-13-12(9-19)15(20)18-14(17-13)10-3-5-11(16)6-4-10/h3-6H,2,7-9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAXDCFEQYGUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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